molecular formula C12H6O5 B1238705 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid CAS No. 42373-13-7

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid

Cat. No. B1238705
CAS RN: 42373-13-7
M. Wt: 230.17 g/mol
InChI Key: UVJZBQNFVXVBBJ-UHFFFAOYSA-N
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Description

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid, also known as Chromocarb or Chromone-2-carboxylic acid, is a chemical compound with the empirical formula C10H6O4 . It has a molecular weight of 190.15 .


Molecular Structure Analysis

The molecular structure of 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid consists of a benzofuran ring fused with a pyran ring, which contains a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 260 °C (dec.) (lit.) . It is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water .

Scientific Research Applications

Synthesis and Reactivity

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid and its derivatives are known for their significant pharmacological activities. An important aspect of research on this compound involves its synthesis and reactivity. For instance, Machida Yoshimasa and colleagues (1981) discussed the oxidation of 4-Oxo-4H-1-benzopyran-3-carboxaldehydes, which are precursors to carboxylic acids, esters, and amides with notable biological activities (Machida Yoshimasa et al., 1981). Moreover, Nayim Sepay and S. P. Dey (2014) highlighted the synthesis and chemical reactivity of 4-oxo-4H-1-benzopyran-3-carboxaldehydes, emphasizing their role as precursors in creating a range of heterocyclic systems with diverse biological activities (Sepay & Dey, 2014).

Biotechnological Production and Applications

The biotechnological preparation of oxo- and hydroxycarboxylic acids, including compounds like 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid, represents a significant area of research. Aurich et al. (2012) described the production of these compounds under "green" conditions, highlighting their potential as new building blocks in organic synthesis. This approach focuses on using renewable raw materials and robust microorganisms for production (Aurich et al., 2012).

Microwave-Assisted Synthesis

Advancements in synthesis methods are also a key area of research. Zhao Xiang-kui (2009) reported the microwave-assisted catalytic synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic acid, highlighting efficient and innovative synthesis methods (Zhao Xiang-kui, 2009).

Antimicrobial and Antiallergic Properties

Research has also delved into the antimicrobial and antiallergic properties of derivatives of 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid. For example, Bogdanov et al. (2007) explored the antimicrobial activity of 4-substituted (±)-1h-spiro[benzo[c]pyran-3(4H), 1′-cyclohexane]-1-ones, a reaction product involving a derivative of the compound (Bogdanov et al., 2007).

Safety And Hazards

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-oxopyrano[3,2-b][1]benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O5/c13-7-5-9(12(14)15)17-10-6-3-1-2-4-8(6)16-11(7)10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJZBQNFVXVBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)C=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195178
Record name 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid

CAS RN

42373-13-7
Record name 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4H-(1)benzofuro(3,2-b)pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JB Wright, HG Johnson - Journal of Medicinal Chemistry, 1973 - ACS Publications
A review of the literature disclosed no examples of the related 4-oxo-47/-[l] benzofuro [3, 2-6] pyran heterocyclic system. We found that the desired 4-oxoAH-[1] benzofuro-[3, 2-6] pyran-2…
Number of citations: 23 pubs.acs.org
K Görlitzer, E Engler - Archiv der Pharmazie, 1980 - europepmc.org
[1,3-Dicarbonyl compounds, XVI: 4,5-Dihydro-4-oxoindeno[1,2-b]pyran-2-carboxylic acid (author's transl)]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe …
Number of citations: 8 europepmc.org
YY Zheng, P Xie, LX Xing, JY Wang… - … Process Research & …, 2012 - ACS Publications
A new chromatography-free synthetic route to triple reuptake inhibitor (1R,2S)-SIPI 5357 was developed and demonstrated on a 300-g scale. The key feature of this route is an …
Number of citations: 7 pubs.acs.org
W Jahnke, RM Grotzfeld, X Pelle… - Journal of the …, 2010 - ACS Publications
Allosteric inhibitors of Bcr-Abl have emerged as a novel therapeutic option for the treatment of CML. Using fragment-based screening, a search for novel Abl inhibitors that bind to the …
Number of citations: 113 pubs.acs.org
U Henniges, S Okubayashi, T Rosenau… - …, 2012 - ACS Publications
Different pulp samples were irradiated by three energy sources: plasma, electron beaming, and γ radiation. The effect of increased exposure to irradiation was studied by multidetector …
Number of citations: 60 pubs.acs.org
J Palomar, JS Torrecilla, VR Ferro… - Industrial & engineering …, 2009 - ACS Publications
In this work, the a priori computational tool for screening ILs, developed in previous part 1, is extended to the simultaneous prediction of a set of IL properties for 45 imidazolium-based …
Number of citations: 58 pubs.acs.org

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